Basic Red 18

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

25198-22-5 |

|---|---|

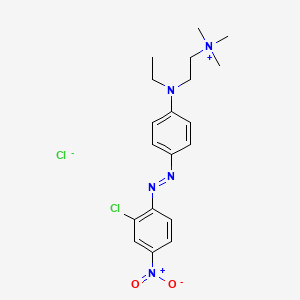

Fórmula molecular |

C19H25ClN5O2.Cl C19H25Cl2N5O2 |

Peso molecular |

426.3 g/mol |

Nombre IUPAC |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride |

InChI |

InChI=1S/C19H25ClN5O2.ClH/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;/h6-11,14H,5,12-13H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

ZFRUNHQZTYGGDY-UHFFFAOYSA-M |

SMILES canónico |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Basic Red 18 (CAS Number 12271-12-4)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

Basic Red 18, identified by CAS number 12271-12-4, is a cationic monoazo dye.[1][2] Its chemical structure features a quaternary ammonium (B1175870) group, which imparts a permanent positive charge, and an azo linkage (-N=N-) that acts as a chromophore, responsible for its characteristic red color.[3][4] This cationic nature is fundamental to its chemical interactions and applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 12271-12-4 |

| Other Names | This compound:1, Cationic Red L-GTLN, Cationic Red X-GTLN |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂[4] |

| Molecular Weight | 426.34 g/mol |

| Appearance | Dark red powder |

| Solubility | Soluble in water |

| Absorption Maximum (λmax) | 540–550 nm in aqueous solutions |

Synthesis

The synthesis of this compound is a multi-step process that involves diazotization followed by an azo coupling reaction. The general procedure begins with the diazotization of 2-chloro-4-nitroaniline (B86195), which is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline. Subsequent chemical modifications lead to the final cationic dye.

Experimental Protocol: General Synthesis

Step 1: Diazotization of 2-chloro-4-nitroaniline

-

Suspend 2-chloro-4-nitroaniline in an acidic solution (e.g., hydrochloric acid).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) to the suspension with constant stirring. The reaction is complete when a slight excess of nitrous acid is detected.

Step 2: Azo Coupling

-

Prepare a solution of the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in an appropriate solvent.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the coupling component solution.

-

Maintain the reaction mixture at a low temperature (0-5°C) and control the pH to a slightly acidic or neutral range to facilitate the coupling reaction.

-

The resulting this compound precipitates out of the solution.

-

Filter the precipitate, wash with cold water to remove unreacted starting materials and salts, and then dry.

Applications in Biological Research

While primarily an industrial dye, the cationic and fluorescent properties of this compound lend it to several applications in biological research, particularly in cell staining and cytotoxicity assays.

Biological Staining

This compound can be used as a fluorescent stain for visualizing negatively charged cellular components. Its positive charge facilitates strong electrostatic interactions with anionic biomolecules like nucleic acids (DNA and RNA) and certain acidic proteins. This makes it a potential tool for nuclear and cytoplasmic staining in fixed cells.

Materials:

-

This compound stock solution (1 mM in DMSO or deionized water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (Fixation solution)

-

0.1% Triton X-100 in PBS (Permeabilization solution, optional)

-

Mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a suitable culture dish.

-

Fixation: Wash cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS.

-

Permeabilization (Optional): If targeting intracellular structures, incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes. Wash three times with PBS.

-

Staining: Dilute the this compound stock solution to a working concentration of 1-5 µM in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslip onto a glass slide using an appropriate mounting medium.

-

Visualization: Image the stained cells using a fluorescence microscope with excitation and emission filters suitable for a λmax of approximately 540-550 nm.

Cell Viability and Cytotoxicity Assays

The cationic nature of this compound allows it to be used in a colorimetric assay to determine cell viability, analogous to the neutral red uptake assay. Viable cells with intact membranes can sequester the dye in lysosomes. The amount of retained dye is proportional to the number of viable cells and can be quantified spectrophotometrically after extraction.

Materials:

-

This compound stock solution (1 mg/mL in sterile water)

-

Complete cell culture medium

-

PBS

-

Destain solution (e.g., 1% acetic acid in 50% ethanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and culture until they adhere and reach the desired confluency.

-

Treatment: Treat cells with the test compound (e.g., a potential drug candidate) for the desired duration. Include untreated controls.

-

Staining: Remove the treatment medium and add a pre-warmed working solution of this compound (e.g., 50 µg/mL in complete medium) to each well. Incubate for 2-3 hours at 37°C.

-

Washing: Remove the staining solution and wash the cells with PBS to remove unbound dye.

-

Dye Extraction: Add the destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.

-

Quantification: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader. Cell viability is proportional to the absorbance.

Antimicrobial Properties and Toxicological Profile

Antimicrobial Activity

This compound has demonstrated in vitro antimicrobial activity against several pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The proposed mechanism of action is attributed to its cationic nature. The positively charged molecules are thought to interact electrostatically with the negatively charged components of the bacterial cell membrane, leading to membrane disruption, leakage of intracellular contents, and ultimately cell death.

Table 2: Antimicrobial Activity of this compound (Zone of Inhibition)

| Concentration | E. coli | S. aureus | P. aeruginosa |

| 1% | Data not specified | Data not specified | Data not specified |

| 2% | Data not specified | Data not specified | Data not specified |

| 5% | Data not specified | Data not specified | Data not specified |

| Note: While studies indicate antimicrobial activity, specific quantitative data for zone of inhibition at different concentrations was not available in the search results. |

Toxicological Data

Specific quantitative toxicological data for this compound on human cell lines is limited in the available literature. However, studies on aquatic organisms have been conducted. The genotoxicity of azo dyes is a concern, as some can be metabolized to potentially carcinogenic aromatic amines.

Table 3: Aquatic Toxicity of this compound

| Test Organism | Endpoint | Result |

| Tilapia mossambica (Tilapia fish) | Mortality | 30% at 100 ppm, 70% at 200 ppm (exposure duration not specified) |

| Tilapia mossambica (Tilapia fish) | Hematological Effects | Decreased Red Blood Cell (RBC) count and Hemoglobin (Hb), increased White Blood Cell (WBC) count |

| Tilapia mossambica (Tilapia fish) | Histological Effects | Abnormalities in gill, liver, and intestinal tissues |

Relevance to Drug Development and Signaling Pathways

While not a therapeutic agent itself, the study of compounds like this compound is relevant to drug development. Understanding the structure-activity and structure-toxicity relationships of cationic azo dyes can inform the design of safer and more effective drug candidates by avoiding potentially toxic chemical groups. Furthermore, the investigation of the antimicrobial properties of such dyes could provide insights for the development of new antimicrobial agents.

A cytotoxicity assay using this compound can be employed to screen for compounds that induce cell death through various mechanisms, including apoptosis. Below is a diagram of a hypothetical extrinsic apoptosis signaling pathway that could be investigated using such an assay.

References

An In-depth Technical Guide to the Synthesis and Purification of Basic Red 18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Basic Red 18 (C.I. 11085), a cationic monoazo dye. The described methodologies are based on established principles of azo dye chemistry and are intended to serve as a detailed resource for laboratory-scale preparation of this compound for research and development purposes.

Chemical Profile and Properties

This compound is a dark red, water-soluble powder.[1] Its cationic nature, imparted by a quaternary ammonium (B1175870) group, facilitates strong ionic interactions with anionic substrates. The vibrant red color originates from the extended conjugated system of the azo-linked aromatic rings, which constitutes the chromophore.

| Property | Value |

| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride |

| C.I. Number | 11085[2] |

| CAS Number | 14097-03-1[2] |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂[2] |

| Molecular Weight | 426.34 g/mol [2] |

| Appearance | Dark red powder |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a specific coupling component followed by a diazotization and azo coupling reaction. The overall synthesis workflow is depicted below.

References

The Photophysical Profile of Basic Red 18: A Technical Deep Dive for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Core Photophysical Properties of the Cationic Monoazo Dye, Basic Red 18.

This compound is a cationic monoazo dye recognized for its vibrant red hue, a characteristic stemming from its conjugated double bond system within the chromophore that enables absorption of light in the visible spectrum.[1][2] This technical guide provides a comprehensive overview of the essential photophysical properties of this compound. It is designed to furnish researchers, scientists, and professionals in drug development with available quantitative data, detailed experimental methodologies for its characterization, and visual representations of key processes to support its application in scientific research.

While this compound is a well-established dye, a thorough review of the scientific literature reveals that specific, experimentally determined values for several of its key photophysical parameters are not extensively reported.[1][3] This guide presents the known data for this compound and supplements it with typical values observed for comparable red dyes to provide a useful reference framework. The noted absence of comprehensive data also highlights opportunities for further research to fully characterize this compound.[1]

Core Photophysical Properties

The interaction of this compound with light is the foundation of its color and its utility in various applications. The primary photophysical parameters that define this interaction include its absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime.

Data Presentation: Photophysical Parameters

The following table summarizes the available photophysical data for this compound. Where specific data is unavailable, typical values for similar red dyes are provided for comparative purposes.

| Property | Symbol | Value for this compound | Typical Value (for a red dye) | Significance |

| Maximum Absorption Wavelength | λabs | ~540–550 nm (in aqueous solutions) | ~550 nm | Wavelength of light that is most strongly absorbed by the dye. |

| Maximum Emission Wavelength | λem | Not specified | ~570 nm | Wavelength at which the peak fluorescence emission occurs. |

| Molar Absorptivity | ε | Not specified | ~90,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a specific wavelength. |

| Fluorescence Quantum Yield | Φf | Not specified | 0.58 | The efficiency of the process of converting absorbed photons into emitted photons through fluorescence. |

| Fluorescence Lifetime | τf | Not specified | ~2–4 ns | The average time the molecule remains in the excited state before returning to the ground state. |

| Photostability | - | High (Lightfastness rating of 7 on a scale of 1 to 8) | - | The ability of the dye to resist photochemical degradation upon exposure to light. |

Experimental Protocols for Photophysical Characterization

The precise determination of the photophysical properties of this compound necessitates specific experimental methodologies. The following sections detail the standard protocols for measuring the key parameters discussed above.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is employed to determine the maximum absorption wavelength (λabs) and the molar absorptivity (ε).

Methodology:

-

Solution Preparation: A stock solution of this compound with a known concentration is prepared in a suitable solvent, typically deionized water for this cationic dye. A series of dilutions are then made from the stock solution.

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is first calibrated with a cuvette containing the pure solvent, which serves as a blank.

-

Measurement: The absorbance of each diluted solution is measured over a spectral range, typically from 400 to 700 nm for a red dye.

-

Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λabs. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (commonly 1 cm).

Fluorescence Spectroscopy

This method is utilized to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φf).

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared with an absorbance of approximately 0.1 at the excitation wavelength. This is crucial to minimize inner filter effects.

-

Instrument Setup: A spectrofluorometer is used for this measurement. The excitation wavelength is set to the λabs that was determined from the UV-Vis spectroscopy.

-

Emission Spectrum Measurement: The fluorescence emission is scanned over a wavelength range that is longer than the excitation wavelength (e.g., 550-800 nm). The wavelength corresponding to the highest fluorescence intensity is the λem.

-

Quantum Yield Determination (Relative Method):

-

A standard dye with a known quantum yield (e.g., Rhodamine 6G) and with similar absorption and emission properties is selected.

-

The absorbance and fluorescence spectra of both the this compound sample and the standard are recorded under identical experimental conditions.

-

The quantum yield is then calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I represents the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime (τf) of a fluorophore.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared, similar to the preparation for fluorescence spectroscopy.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly employed. This setup includes a pulsed light source, such as a picosecond laser diode, for excitation and a sensitive, high-speed detector.

-

Measurement: The sample is excited with short pulses of light at its λabs. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

-

Data Analysis: A histogram of the arrival times of the photons is generated, which creates the fluorescence decay curve. This curve is then fitted to an exponential function (or multiple exponential functions for more complex decays) to determine the fluorescence lifetime (τf).

Visualizing Photophysical Processes and Workflows

Diagrams are powerful tools for conceptualizing experimental procedures and the fundamental principles of photophysics.

Caption: Experimental workflow for characterizing photophysical properties.

Caption: Jablonski diagram illustrating electronic transitions.

References

Molecular formula of Basic Red 18 C₂₁H₂₉Cl₂N₅O₃

This technical guide provides a comprehensive overview of the cationic monoazo dye, Basic Red 18, corresponding to the molecular formula C₂₁H₂₉Cl₂N₅O₃. It is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, analysis, and research applications of this compound. While primarily used in the textile industry for dyeing acrylic fibers, its distinct chemical characteristics make it a relevant subject for studies in environmental remediation and microbiology.[1][2]

Note on Chemical Identity: The name "this compound" can be associated with multiple CAS numbers and slight variations in molecular formula. This document focuses on the compound with CAS Number 12271-12-4, often designated as C.I. This compound:1, which corresponds to the user-specified molecular formula C₂₁H₂₉Cl₂N₅O₃.[1][3] Another common variant, CAS 14097-03-1, has the formula C₁₉H₂₅Cl₂N₅O₂.[4]

Physicochemical and Spectroscopic Properties

This compound is a dark red powder soluble in water. Its structure features a complex aromatic system with an azo linkage (-N=N-), which acts as the chromophore responsible for its color, and a quaternary ammonium (B1175870) group that provides a permanent positive charge. This cationic nature is key to its strong interaction with anionic substrates like acrylic fibers.

Table 1: Physicochemical and Spectroscopic Properties of C.I. This compound:1

| Property | Value / Description | Reference(s) |

|---|---|---|

| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride | |

| C.I. Name | This compound:1 | |

| C.I. Number | 11085 | |

| CAS Number | 12271-12-4 | |

| Molecular Formula | C₂₁H₂₉Cl₂N₅O₃ | |

| Molecular Weight | 470.4 g/mol | |

| Appearance | Dark red powder | |

| Solubility | Soluble in water |

| Absorption Max (λmax) | 540–550 nm (in aqueous solution) | |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process involving diazotization followed by an azo coupling reaction.

The manufacturing process begins with the diazotization of an aromatic amine, 2-chloro-4-nitroaniline. This is followed by a coupling reaction with a coupling component, which is a derivative of N-ethylaniline.

Experimental Protocol: Synthesis of this compound:1

-

Diazotization of 2-chloro-4-nitrobenzenamine:

-

Dissolve 2-chloro-4-nitrobenzenamine in an acidic solution, such as hydrochloric acid.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously to form the diazonium salt.

-

-

Azo Coupling:

-

Prepare a solution of the coupling component (e.g., N-ethyl-N-(2-hydroxyethyl)aniline derivative).

-

Slowly add the freshly prepared diazonium salt solution to the coupling component solution.

-

Maintain the reaction temperature at 0-5 °C and control the pH to a slightly acidic or neutral range to ensure efficient coupling.

-

-

Isolation and Purification:

-

The resulting azo dye precipitates out of the solution.

-

Filter the precipitate and wash it with cold water to remove unreacted starting materials and salts.

-

Dry the final product.

-

Caption: General synthesis workflow for C.I. This compound:1.

Research Applications and Associated Protocols

Beyond its industrial use in textiles, this compound serves as a model compound in environmental and antimicrobial research.

This compound is frequently used to study the efficacy of various adsorbents in removing textile dyes from wastewater.

Experimental Protocol: Batch Adsorption Study

-

Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Create working solutions of desired concentrations by diluting the stock solution.

-

Adsorption Experiment: Add a known mass of the adsorbent material (e.g., activated carbon, montmorillonite (B579905) clay) to a fixed volume of the dye solution in an Erlenmeyer flask.

-

Parameter Control: Place the flasks in a mechanical shaker to ensure agitation at a constant speed and maintain a constant temperature for a specified duration. The pH of the solution is adjusted and monitored as it significantly impacts adsorption.

-

Analysis: After the specified contact time, separate the adsorbent from the solution by centrifugation or filtration.

-

Quantification: Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at its λmax (540-550 nm).

-

Calculation: Determine the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) and the percentage of dye removal.

Caption: Experimental workflow for a typical batch adsorption study.

The antimicrobial properties of this compound have been investigated against various bacteria, including Escherichia coli and Staphylococcus aureus.

Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility

-

Bacterial Culture Preparation: Prepare a standardized suspension of the target bacterium (e.g., to 0.5 McFarland standard).

-

Inoculation of Agar (B569324) Plates: Uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Application of Dye: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of this compound solution.

-

Incubation: Place the impregnated discs onto the surface of the inoculated agar plates. Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.

Toxicological Profile

This compound is recognized as a pollutant in textile industry wastewater and can be toxic to aquatic organisms. Studies on fish, such as Tilapia mossambica, have shown that exposure to the dye can lead to hematological changes (decreased red blood cells, increased white blood cells) and histological abnormalities in tissues like the gills and liver. Research has also demonstrated that bioremediation of the dye-containing water with specific bacterial strains can significantly reduce its toxicity.

Analytical Characterization

Robust analytical methods are essential for the identification, quantification, and study of this compound. Spectroscopic techniques are the primary tools for its characterization.

Table 2: Spectroscopic Techniques for the Analysis of this compound

| Technique | Purpose | Key Information Obtained | Reference(s) |

|---|---|---|---|

| UV-Visible Spectroscopy | Quantification in solution, monitoring degradation/adsorption | Absorption maximum (λmax), concentration via Beer-Lambert law | |

| FTIR Spectroscopy | Structural analysis, functional group identification | Presence of azo (-N=N-), aromatic rings, quaternary ammonium groups | |

| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation | Mass-to-charge (m/z) ratio of the molecular ion, fragmentation patterns |

| NMR Spectroscopy | Detailed structural elucidation | Chemical environment of protons (¹H NMR) and carbons (¹³C NMR) | |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., methanol/water). Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Separation (LC): Inject the sample into an HPLC system equipped with a C18 column to separate the compound from any impurities.

-

Ionization: Introduce the eluent from the LC into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

-

Mass Analysis (MS): The ionized molecules are guided into a mass analyzer (e.g., quadrupole), which selects the precursor ion corresponding to the protonated molecule of this compound.

-

Fragmentation (MS/MS): The selected precursor ions can be fragmented in a collision cell (Collision-Induced Dissociation - CID) to obtain structural information.

-

Detection and Data Analysis: A detector records the m/z ratio of the precursor and fragment ions, allowing for confirmation of the molecular weight and structural features.

Caption: Logical workflow for the analysis of this compound via LC-MS.

References

The Dawn of a New Hue: A Technical History of Cationic Azo Dyes

For decades, the vibrant world of synthetic dyes had a limitation: effectively coloring the burgeoning class of synthetic fibers. The advent of polyacrylonitrile (B21495) (acrylic) fibers in the 1950s presented a unique challenge and, in turn, catalyzed the development of a new class of colorants – cationic azo dyes. This technical guide delves into the historical development of these essential dyes, tracing their origins, key structural innovations, and the scientific principles that established them as the primary choice for coloring acrylic and other anionic-modified synthetic fibers.

The commercial production of acrylic fibers in the 1950s, such as DuPont's Orlon, created an immediate need for dyes that could form a strong and lasting bond with the polymer.[1] Unlike natural fibers like cotton or wool, early synthetic fibers lacked the necessary functional groups for effective dyeing with existing dye classes. The breakthrough came with the incorporation of anionic groups into the acrylic polymer backbone, creating negatively charged sites that could attract and bind positively charged dye molecules.[2] This innovation paved the way for the rise of cationic dyes, a class of colorants that had been known since the synthesis of Mauveine by W.H. Perkin in 1856, but had seen limited use due to their poor fastness on natural fibers.[1][3]

The renewed interest in cationic dyes in the mid-20th century spurred chemists to explore the vast and versatile chemistry of azo compounds. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), were already a dominant class of synthetic colorants due to their straightforward synthesis and wide color gamut. The challenge lay in introducing a permanent positive charge into the azo dye structure.

The Birth of the Cationic Azo Chromophore: Key Structural Developments

The core innovation in the development of cationic azo dyes was the incorporation of a quaternary ammonium (B1175870) group, a permanently cationic moiety, into the dye molecule. This was typically achieved in one of two ways:

-

Incorporation into the Diazo Component: An aromatic amine containing a quaternary ammonium salt was used as the starting material for the diazotization reaction.

-

Incorporation into the Coupling Component: The coupling agent, the molecule that reacts with the diazonium salt to form the azo dye, would contain the cationic group.

Early patents from the late 1950s reveal the pioneering work in this area. For instance, a 1959 patent assigned to DuPont describes the synthesis of water-soluble cationic azo dyes for acid-modified acrylic and polyester (B1180765) fibers.[4] This patent references an even earlier patent, U.S. Patent 2,821,526, indicating that research and development in this area were well underway by the mid-1950s. These early cationic azo dyes often featured a quaternary ammonium group attached to the aromatic ring of the diazo component via an acylamino or similar linking group.

The general synthetic pathway for these early cationic azo dyes followed the well-established two-step process of diazotization and azo coupling.

As the demand for a wider palette of colors for acrylic fibers grew, so did the structural diversity of cationic azo dyes. Research focused on modifying both the diazo and coupling components to achieve different shades, improve lightfastness, and enhance dyeing properties. The introduction of heterocyclic moieties, both as diazo components and coupling components, proved to be a particularly fruitful avenue for creating brilliant and high-performance dyes.

From Laboratory to Industry: Major Players and Commercial Dyes

Several major chemical companies were at the forefront of cationic azo dye development. In the United States, DuPont was a key innovator, as evidenced by their early patents for dyes specifically designed for their Orlon acrylic fiber. In Europe, Swiss chemical giant J.R. Geigy S.A. (later Ciba-Geigy) was a significant contributor to the field, introducing the Irgalan range of pre-metallized dyes in 1951, which, while not cationic azo dyes, demonstrated their expertise in dye chemistry for synthetic fibers. The German chemical industry, with companies like BASF , Bayer , and Hoechst (which later formed the I.G. Farben cartel), also played a pivotal role in the development and production of a wide array of synthetic dyes, including those for new synthetic fibers.

The commercial success of these dyes led to the establishment of well-known trade names that became synonymous with high-quality color for acrylics. These include:

-

Maxon (Ciba-Geigy)

-

Astrazon (Bayer, later DyStar)

-

Basacryl (BASF)

While specific, quantitative historical data on the tinctorial strength and fastness properties of the very first cationic azo dyes is scarce in readily available literature, the enduring success of these commercial ranges attests to their superior performance on acrylic fibers compared to other dye classes at the time. The table below provides a qualitative overview of the properties of early cationic azo dyes.

| Property | Description |

| Tinctorial Strength | Generally high, allowing for the production of deep, vibrant shades with relatively low dye concentrations. |

| Lightfastness | A significant improvement over the basic dyes of the 19th century when applied to acrylic fibers. Varied depending on the specific chemical structure. |

| Wash Fastness | Excellent, due to the strong ionic bond formed between the cationic dye and the anionic sites in the acrylic fiber. |

| Color Range | Initially focused on yellows, oranges, and reds, the palette rapidly expanded to include a full spectrum of colors, including brilliant blues and greens, through structural modification. |

Experimental Protocols: A Glimpse into the Past

The following experimental protocol is a representative example of the synthesis of a cationic azo dye from the mid-20th century, based on the procedures described in historical patents.

Synthesis of a Representative Cationic Azo Dye (circa 1959)

This procedure outlines the synthesis of a yellow cationic azo dye via the diazotization of an aminophenyl quaternary ammonium salt and subsequent coupling with a pyrazolone (B3327878) derivative, as inspired by the work of the time.

Methodology:

Part 1: Diazotization of (p-aminophenacyl)trimethylammonium chloride

-

(p-aminophenacyl)trimethylammonium chloride is dissolved in a dilute solution of hydrochloric acid.

-

The solution is cooled to a temperature between 0 and 5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the temperature below 5 °C with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete diazotization. The presence of excess nitrous acid can be tested with starch-iodide paper.

Part 2: Azo Coupling

-

In a separate vessel, 3-methyl-1-phenyl-5-pyrazolone is dissolved in an aqueous solution of sodium carbonate.

-

This solution is cooled to between 5 and 10 °C.

-

The cold diazonium salt solution from Part 1 is slowly added to the stirred solution of the coupling component.

-

The pH of the reaction mixture is maintained between 8 and 9 by the periodic addition of a sodium carbonate solution.

-

The reaction mixture is stirred for one to two hours, allowing the coupling reaction to go to completion.

Part 3: Isolation of the Dye

-

The resulting dye slurry is salted out by the addition of sodium chloride to decrease its solubility in water.

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a saturated sodium chloride solution to remove impurities.

-

The final dye product is dried in an oven at a moderate temperature.

The Enduring Legacy

The development of cationic azo dyes was a pivotal moment in the history of synthetic colorants. It not only solved the pressing issue of dyeing acrylic fibers but also ushered in an era of vibrant, long-lasting colors for a wide range of synthetic materials. The fundamental principles of their synthesis and their ionic interaction with anionic-modified fibers remain relevant today. While the dye industry continues to evolve with a greater emphasis on sustainability and environmental considerations, the foundational chemistry of cationic azo dyes laid in the mid-20th century continues to be the bedrock upon which modern cationic colorants are built.

References

Toxicological Profile of Basic Red 18: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of Basic Red 18 (C.I. 11085; CAS No. 14097-03-1), a cationic monoazo dye. The information is intended for researchers, scientists, and drug development professionals to support safety assessments and guide further investigation. While comprehensive toxicological data for this compound is limited, this guide synthesizes available information on its acute toxicity, genotoxicity, and potential mechanisms of action, supplemented with data from structurally similar compounds where necessary.

Chemical and Physical Properties

This compound is a dark red powder with the molecular formula C19H25Cl2N5O2 and a molecular weight of 426.34 g/mol .[1] It is a cationic dye, a characteristic that influences its interaction with biological molecules and surfaces.

Acute Toxicity

Quantitative data on the acute mammalian toxicity of this compound is scarce. However, a safety data sheet for a closely related substance, Basic Red 1:1, provides an acute oral LD50 in rats.[2] In aquatic ecosystems, this compound has demonstrated significant toxicity to fish.

Table 1: Acute Toxicity Data

| Test Organism | Route of Exposure | Endpoint | Result |

| Rat (Male/Female) | Oral | LD50 | 449 mg/kg bw (for Basic Red 1:1)[2] |

| Tilapia mossambica (Tilapia fish) | Waterborne | Mortality | 30% at 100 ppm[3] |

| Tilapia mossambica (Tilapia fish) | Waterborne | Mortality | 70% at 200 ppm[3] |

Experimental Protocols

Acute Oral Toxicity in Rats (based on OECD Guideline 423 for Basic Red 1:1)

-

Test Animals: Healthy, young adult rats (male and female).

-

Dosage: A single dose of the test substance was administered.

-

Administration: The substance was likely administered by oral gavage.

-

Observation Period: Animals were observed for signs of toxicity and mortality for a standard period, typically 14 days.

-

Endpoint: The LD50 (Lethal Dose, 50%) was calculated, representing the statistically estimated dose that would be lethal to 50% of the test animals.

Aquatic Toxicity in Tilapia mossambica

-

Test Organism: Tilapia mossambica fish.

-

Exposure: Fish were exposed to different concentrations of this compound (100 ppm and 200 ppm) in water.

-

Duration: The exposure duration was not explicitly specified in the available literature.

-

Endpoint: Mortality rates were recorded at each concentration.

-

Additional Parameters: The study also investigated hematological and histological changes in the fish. Fish exposed to this compound showed a decrease in red blood cells (RBC) and hemoglobin (Hb), and an increase in white blood cells (WBC), indicating haemotoxicity. Histological abnormalities were observed in the gill, liver, and intestine of the exposed fish.

Genotoxicity

Experimental Protocols

Ames Test (General Protocol)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

-

Test System: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100). These strains cannot grow in a histidine-deficient medium unless a reverse mutation (back mutation) occurs.

-

Metabolic Activation: The test is typically performed with and without a mammalian metabolic activation system (S9 mix), usually derived from rat liver homogenate, to mimic mammalian metabolism.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test substance, both with and without the S9 mix.

-

The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

References

An In-depth Technical Guide to the Solubility and Stability of Basic Red 18 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 18, a cationic monoazo dye, is utilized in various industrial applications, notably in textiles. Its efficacy and environmental fate are intrinsically linked to its behavior in aqueous systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. The document details its solubility characteristics under varying conditions, explores its stability profile in the context of hydrolysis and photodegradation, and furnishes detailed experimental protocols for the assessment of these properties. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and other fields where the aqueous behavior of organic dyes is of paramount importance.

Introduction

This compound, also known by its Colour Index name C.I. 11085, is a synthetic organic dye characterized by a monoazo chromophore and a quaternary ammonium (B1175870) group, which imparts its cationic nature.[1] Its chemical structure is 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride. The presence of the azo bond and aromatic rings is responsible for its color, while the cationic charge facilitates its interaction with anionic substrates.[1] Understanding the solubility and stability of this compound in aqueous solutions is fundamental to optimizing its applications and assessing its environmental impact.

This guide synthesizes available data on the aqueous solubility and stability of this compound, presents methodologies for their determination, and provides visual representations of key processes to aid in comprehension.

Solubility of this compound in Aqueous Solutions

The solubility of a dye in an aqueous medium is a critical parameter that influences its application, bioavailability, and environmental distribution. The solubility of this compound, a water-soluble dye, is dependent on several factors, most notably temperature and pH.

Effect of Temperature

The solubility of this compound in water generally increases with temperature. This is a common characteristic for most solid solutes where the dissolution process is endothermic.

| Temperature (°C) | Solubility (g/L) |

| 60 | 30[2] |

Effect of pH

The pH of the aqueous solution can significantly influence the solubility of this compound. As a cationic dye with a quaternary ammonium group, it possesses a permanent positive charge. However, the overall molecule's properties can be affected by the pH. For azo dyes containing basic groups like amines, decreasing the pH can lead to the formation of a more soluble cationic species.[3]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a measure of its resistance to degradation under various environmental conditions. The primary degradation pathways for azo dyes in aqueous environments are hydrolysis and photodegradation.

Hydrolytic Stability

Hydrolysis involves the cleavage of chemical bonds by the addition of water. The azo bond in this compound can be susceptible to cleavage under certain conditions, leading to the formation of smaller aromatic amines. The rate of hydrolysis is often dependent on pH and temperature. While specific kinetic data for the hydrolysis of this compound is not extensively documented, the general mechanism for azo dye hydrolysis involves the breakdown of the azo linkage.

Photostability

Photostability refers to the ability of a dye to resist degradation upon exposure to light. This compound exhibits a notable degree of photostability in the absence of a photocatalyst. One study indicated that the direct photodegradation of this compound was minimal, with only 2% degradation observed.[1] This suggests that the chromophore of this compound is relatively resistant to photolytic cleavage under normal light conditions.

| Condition | Degradation | Reference |

| Direct Photodegradation (no catalyst) | 2% |

Thermal Stability

This compound demonstrates good thermal stability in aqueous solutions. It has been noted that during high-temperature dyeing processes at 120 °C, the color of the dye remains unchanged, indicating its resistance to thermal degradation under these conditions.

Experimental Protocols

This section provides detailed methodologies for the determination of the solubility and stability of this compound in aqueous solutions.

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in water at various temperatures to construct a solubility curve.

Materials:

-

This compound dye

-

Distilled or deionized water

-

Temperature-controlled water bath or hot plate

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bars

-

UV-Vis Spectrophotometer

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks containing a known volume of distilled water.

-

Place the flasks in a temperature-controlled water bath set to the desired temperatures (e.g., 20°C, 40°C, 60°C, 80°C).

-

Stir the solutions vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solutions to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the corresponding temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of distilled water to bring the absorbance within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Determine the concentration of the dye in the diluted solution using a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in grams per liter (g/L).

-

-

Solubility Curve:

-

Repeat the procedure for each temperature.

-

Plot the solubility (g/L) as a function of temperature (°C) to generate the solubility curve.

-

Workflow for Solubility Determination:

References

Methodological & Application

Application Notes: Basic Red 18 as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Basic Red 18, a cationic monoazo dye, for use as a biological stain. While primarily utilized in the textile industry, its properties suggest potential applications in biological research, particularly for staining nucleic acids in fixed cells.

Principle of Staining

This compound is a cationic dye, meaning it carries a permanent positive charge.[1][2] This positive charge is the primary driver of its staining mechanism, which is based on electrostatic interactions.[1][2] In a biological context, the positively charged dye molecules are attracted to and bind with negatively charged (anionic) components within cells and tissues.[2]

The primary targets for this compound within a cell are nucleic acids (DNA and RNA), which are rich in negatively charged phosphate (B84403) groups. This affinity makes this compound a candidate for use as a nuclear and cytoplasmic stain, as it can highlight the nucleus (rich in DNA) and ribosomes in the cytoplasm (rich in RNA). The binding of the dye's red chromophore to these macromolecules allows for their visualization under a microscope.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to its application as a biological stain. It is important to note that while some photophysical parameters are available, performance metrics like quantum yield and fluorescence lifetime are not definitively reported in the available literature and may require experimental verification.

| Property | Value / Description | Reference(s) |

| Chemical Class | Cationic Azo Dye | |

| C.I. Name | This compound | |

| C.I. Number | 11085 | |

| CAS Number | 14097-03-1 | |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | |

| Molecular Weight | 426.34 g/mol | |

| Appearance | Dark red powder | |

| Solubility | Soluble in water | |

| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution) |

Experimental Protocols

Note: The following protocols are generalized based on the principles of using cationic dyes for biological staining. Optimization for specific cell types, tissues, and experimental conditions is highly recommended.

Protocol 1: Staining Nucleic Acids in Fixed Cultured Cells

This protocol outlines the steps for using this compound as a nuclear counterstain in fixed cell preparations for fluorescence microscopy.

Materials:

-

This compound dye

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (Optional)

-

Mounting medium

-

Glass slides and coverslips

-

Fluorescence microscope

Procedure:

-

Cell Culture and Preparation: Grow cells to the desired confluency on glass coverslips in a culture dish.

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Add the fixation solution and incubate for 10-15 minutes at room temperature to preserve cell morphology.

-

Washing: Aspirate the fixation solution and wash the cells three times with PBS.

-

Permeabilization (Optional): If staining intracellular structures is desired, add a permeabilization solution and incubate for 5-10 minutes. This step allows the dye to cross the cell membrane. For staining only the cell surface, this step should be skipped.

-

Washing: If permeabilized, wash the cells three times with PBS.

-

Staining: Prepare a working solution of this compound by diluting a stock solution in PBS to a final concentration of 1-5 µM. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Washing: Aspirate the staining solution and wash the cells three times with PBS to remove any unbound dye.

-

Mounting: Mount the coverslip onto a glass slide using a suitable mounting medium.

-

Visualization: Visualize the stained cells using a fluorescence microscope with filters appropriate for excitation around 540-550 nm and emission collection around 580-600 nm. Bright red fluorescence is expected to be localized in the nucleus, with potentially more intense staining in the nucleoli due to high rRNA concentration. A fainter red signal may be observed in the cytoplasm due to the presence of RNA.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using this compound as a biological stain for fixed cells.

Caption: Workflow for staining fixed cells with this compound.

Disclaimer

While this compound is a documented cationic azo dye, specific protocols for its routine use as a histological or cytological stain are not extensively found in peer-reviewed literature. The information and protocols provided here are based on the general principles of cationic dyes and their interaction with biological tissues. Researchers should be aware that this dye has been studied for its potential toxic and ecotoxic effects. Therefore, appropriate safety precautions should be taken, and the protocols should be optimized for specific research applications.

References

Application Notes and Protocols: Basic Red 18 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18 is a cationic, monoazo fluorescent dye with applications in visualizing negatively charged cellular components in both live and fixed cells.[1] Its permanent positive charge facilitates electrostatic interactions with anionic biomolecules such as nucleic acids (DNA and RNA) and components of mitochondria.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in fluorescence microscopy.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below. This data is essential for designing imaging experiments. While some photophysical parameters like quantum yield and fluorescence lifetime are not definitively reported, typical values for similar red fluorescent dyes are provided for reference and should be experimentally verified for specific applications.[3][4]

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₁ClN₅O₂·Cl | |

| Molecular Weight | 446.33 g/mol | |

| Dye Class | Cationic, Monoazo | |

| Appearance | Dark red powder | |

| Maximum Absorption (λmax) | ~540-550 nm | |

| Maximum Emission (λem) | ~570 nm | |

| Molar Absorptivity (ε) | Not Specified | |

| Fluorescence Quantum Yield (Φf) | Not Specified (Typical for red dyes: 0.58) | |

| Fluorescence Lifetime (τf) | Not Specified (Typical for red dyes: ~2–4 ns) | |

| Photostability | Superior to Rhodamine B |

Mechanism of Action

The primary staining mechanism of this compound is based on electrostatic attraction. The cationic nature of the dye leads to its accumulation in cellular compartments with a high negative charge density. This includes the nucleus, which is rich in anionic phosphate (B84403) groups from DNA and RNA, and the mitochondria, which maintain a negative membrane potential.

Proposed staining mechanism of this compound.

Applications in Fluorescence Microscopy

This compound can be used as a fluorescent stain for various applications, including:

-

Nucleic Acid Staining: Due to its affinity for the negatively charged phosphate backbone of DNA and RNA, this compound can be used to visualize the nucleus in fixed cells.

-

Mitochondrial Staining: The cationic nature of the dye allows it to accumulate in mitochondria in response to the negative mitochondrial membrane potential, making it a potential probe for mitochondrial visualization in live cells.

-

General Cellular Staining: It can serve as a general cytoplasmic and nuclear stain in both live and fixed cells.

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Vortex thoroughly to ensure the dye is completely dissolved. Store the stock solution in small aliquots at -20°C, protected from light.

-

Staining (Working) Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to a final working concentration. A starting concentration range of 0.1 to 5 µM is recommended. The optimal concentration should be determined experimentally for each cell type and application to balance signal intensity and potential cytotoxicity.

2. Live-Cell Staining Protocol

This protocol is suitable for visualizing mitochondria and general cell morphology in living cells.

Workflow for live-cell staining with this compound.

Detailed Steps:

-

Seed cells on a suitable imaging dish or plate and culture to the desired confluency.

-

Prepare the staining solution by diluting the this compound stock solution in pre-warmed, serum-free cell culture medium to the desired working concentration (e.g., 0.1-5 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Incubation times may need to be optimized.

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with filters appropriate for excitation around 550 nm and emission around 570 nm.

3. Fixed-Cell Staining Protocol

This protocol is suitable for staining the nucleus and other basophilic structures in fixed cells.

Workflow for staining fixed adherent cells.

Detailed Steps:

-

Seed adherent cells on sterile glass coverslips in a culture plate and grow to 50-70% confluency.

-

Carefully aspirate the culture medium and gently wash the cells twice with PBS (pH 7.4).

-

Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15-20 minutes at room temperature.

-

Aspirate the PFA solution and wash the coverslips three times with PBS for 5 minutes each.

-

Prepare the staining solution by diluting the this compound stock solution to a final concentration of 1-5 µM in PBS.

-

Add the staining solution to the coverslips and incubate for 15-30 minutes at room temperature, protected from light. Optimal staining concentration and incubation time may vary depending on the cell type.

-

Aspirate the staining solution and wash the cells 2-3 times with PBS for 5 minutes each to remove unbound dye.

-

Mount the coverslip onto a clean microscope slide using an aqueous, anti-fade mounting medium.

-

Visualize the stained cells using a fluorescence microscope equipped with filters appropriate for excitation around 540-550 nm and emission collection around 580-600 nm (e.g., a standard Cy3/TRITC filter set). Properly stained cells will exhibit bright red fluorescence localized within the nucleus.

Summary of Staining Parameters

| Parameter | Live-Cell Staining | Fixed-Cell Staining |

| Stock Solution | 1-10 mM in DMSO | 1 mM in DMSO or deionized H₂O |

| Working Concentration | 0.1 - 5 µM | 1 - 5 µM |

| Incubation Time | 15 - 30 minutes | 15 - 30 minutes |

| Incubation Temperature | 37°C | Room Temperature |

| Staining Vehicle | Serum-free culture medium | PBS |

Performance and Comparison with Other Dyes

This compound offers certain advantages, such as superior photostability compared to Rhodamine B, which is beneficial for time-lapse imaging. However, its performance should be compared with other commonly used fluorescent dyes to determine its suitability for a specific application.

| Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Primary Target(s) |

| This compound | ~540-550 | ~570 | Not Specified | High | Nucleic acids, Mitochondria |

| Rhodamine B | ~550 | ~570 | ~0.70 | Moderate | General cellular structures |

| Cyanine3 (Cy3) | ~550 | ~570 | ~0.15 | High | Conjugated to antibodies, nucleic acids |

| Alexa Fluor 555 | ~555 | ~565 | ~0.10 | Very High | Conjugated to antibodies, nucleic acids |

| Nile Red | ~530-560 | ~600-650 | Variable | Good | Intracellular lipid droplets |

| BODIPY 493/503 | ~480-500 | ~510-540 | High | Good | Intracellular lipid droplets |

Note: The quantum yield and fluorescence lifetime for this compound are not definitively reported in the available literature. The values provided for other dyes are typical and can vary with the environment.

Considerations for Drug Development

While there is no direct evidence of this compound being used as a therapeutic agent in drug development, its properties are relevant in the following contexts:

-

Toxicity Screening: As a cationic azo dye, understanding its cytotoxicity is important. The provided staining protocols recommend titrating the dye concentration to minimize toxic effects. A neutral red uptake assay can be performed to assess the cytotoxicity of this compound.

-

Model Compound: this compound can be used as a model cationic compound in studies related to drug delivery and uptake mechanisms, particularly for compounds that target negatively charged cellular compartments.

-

Antimicrobial Research: Some studies have investigated the antimicrobial properties of azo dyes, which could inspire the design of new antimicrobial agents, though toxicity remains a significant hurdle.

Troubleshooting

-

Weak Signal: Increase the concentration of this compound or the incubation time. Ensure that the microscope filters are appropriate for the dye's excitation and emission spectra.

-

High Background: Decrease the concentration of this compound. Ensure thorough washing to remove unbound dye.

-

Photobleaching: Although relatively photostable, minimize light exposure by using neutral density filters, reducing illumination intensity, and decreasing exposure times.

-

Cytotoxicity (Live-Cell Imaging): Decrease the dye concentration and/or incubation time. Ensure the use of a healthy cell population.

Conclusion

This compound is a versatile and cost-effective fluorescent dye for visualizing cellular structures rich in negative charges. Its superior photostability makes it a valuable tool for certain fluorescence microscopy applications. However, researchers should empirically optimize staining conditions for their specific cell types and experimental goals and consider its potential toxicity in live-cell imaging. Further characterization of its photophysical properties will enhance its utility in quantitative microscopy studies.

References

Application Notes and Protocols for Staining Acrylic Fibers with Basic Red 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18 is a cationic azo dye highly effective for staining acrylic (polyacrylonitrile) fibers. Its positively charged chromophore forms strong ionic bonds with the anionic functional groups (sulfonate and carboxylate) present in the acrylic polymer.[1][2][3] This interaction results in vibrant, long-lasting coloration with good fastness properties, making it a valuable tool for visualizing and analyzing acrylic fibers in various research applications.[2][4] The staining process is typically carried out in a weakly acidic environment to ensure optimal dye uptake and stability. Careful control of temperature and dye concentration is crucial for achieving uniform and reproducible staining.

Physicochemical and Staining Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| C.I. Name | This compound | |

| CAS Number | 14097-03-1 | |

| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | |

| Molecular Weight | 426.34 g/mol | |

| Spectroscopic Properties | ||

| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution) | |

| Physical Properties | ||

| Appearance | Dark red powder | |

| Solubility in Water | 30 g/L (at 60°C) | |

| Staining Characteristics | ||

| Optimal pH Range | 3.5 - 5.5 | |

| Light Fastness (Blue Wool Scale) | 3 - 5 | |

| F-Value (Dyeing Rate) | 0.39 | |

| Compatibility Value (K) | 3 |

Staining Mechanism

The staining of acrylic fibers with this compound is a multi-step process governed by electrostatic interactions. The key stages are outlined below.

Caption: Staining mechanism of this compound on acrylic fibers.

-

Adsorption: The cationic this compound dye molecules are rapidly attracted to and adsorbed onto the negatively charged surface of the acrylic fibers in the dyebath.

-

Diffusion: As the temperature of the dyebath is raised above the glass transition temperature (Tg) of the acrylic fiber (typically around 80-95°C), the polymer chains become more mobile. This increased mobility creates temporary voids, allowing the adsorbed dye molecules to diffuse from the surface into the interior of the fiber.

-

Fixation: Once inside the fiber, the cationic dye molecules form strong, stable ionic bonds with the anionic sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups within the polymer structure. This step "fixes" the dye within the fiber, resulting in good wash fastness.

Experimental Protocols

Preparation of Staining Solutions

1. Stock Staining Solution (1% w/v):

-

Weigh 1.0 g of this compound powder.

-

Dissolve it in 100 mL of distilled water.

-

Gentle heating (up to 60°C) and stirring may be necessary to ensure the dye is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any undissolved particles.

2. Working Staining Solution (0.1% w/v):

-

Take 10 mL of the 1% stock solution and dilute it with 90 mL of distilled water.

-

To prepare a buffered working solution for optimal staining, add acetic acid and sodium acetate (B1210297) to achieve a pH between 4.0 and 5.0. A typical buffer can be prepared by adding 1 mL of glacial acetic acid to the 100 mL working solution and adjusting the pH with a sodium acetate solution.

Protocol for Staining Acrylic Fibers

This protocol is a general guideline and may require optimization based on the specific type of acrylic fiber and the desired staining intensity.

Caption: Experimental workflow for staining acrylic fibers.

Materials and Equipment:

-

Acrylic fibers

-

This compound working staining solution (pH 4.0-5.0)

-

Distilled water

-

Non-ionic detergent (optional, for post-wash)

-

Beakers or other suitable staining vessels

-

Hot plate with magnetic stirrer

-

Thermometer

-

Fume hood

Procedure:

-

Fiber Preparation: Ensure the acrylic fibers are clean. If they contain any oils or sizing agents from manufacturing, pre-wash them with a non-ionic detergent and rinse thoroughly with distilled water.

-

Dye Bath Preparation: Prepare the required volume of the 0.1% working staining solution, ensuring the pH is adjusted to between 4.0 and 5.0. The liquor ratio (ratio of the weight of the fiber to the volume of the dye bath) should be between 1:20 and 1:50 to ensure even dyeing.

-

Staining:

-

Place the acrylic fibers into the staining vessel with the cold working solution.

-

Begin heating the solution while stirring gently.

-

Raise the temperature rapidly to about 75°C.

-

From 75°C to 95°C, increase the temperature slowly and controllably, at a rate of approximately 1°C per minute. This gradual increase is critical to prevent rapid, uneven dye uptake.

-

Hold the temperature at 95°C for 30 to 60 minutes, continuing to stir gently. The exact time will depend on the desired depth of shade.

-

-

Cooling and Rinsing:

-

After the incubation period, turn off the heat and allow the dye bath to cool down slowly. Rapid cooling can set wrinkles in the fibers.

-

Once cooled, remove the fibers and rinse them thoroughly with cold running water until the rinse water is clear.

-

-

Washing (Optional): For applications requiring high fastness, a post-wash can be performed. Wash the stained fibers in a solution containing a non-ionic detergent at 40-50°C for 10-15 minutes, then rinse again with water.

-

Drying: Allow the stained fibers to air dry or dry in a low-temperature oven.

Troubleshooting

Caption: Troubleshooting logic for uneven staining.

1. Uneven or Speckled Staining:

-

Cause: The dye may have been added to a hot bath, or the temperature may have been increased too quickly, causing the dye to "strike" the fiber surface unevenly. Another cause could be residual sizing or oils on the fibers.

-

Solution: Always add the fibers to a cold dye bath and follow the recommended slow heating rate. Ensure fibers are properly scoured before staining. Using a leveling or retarding agent can also help to slow down the initial dye uptake.

2. Weak Staining:

-

Cause: The pH of the dye bath may be outside the optimal range (4.0-5.0), the dye concentration may be too low, or the incubation time or temperature may be insufficient.

-

Solution: Verify the pH of the dye bath and adjust with acetic acid/sodium acetate as needed. Increase the dye concentration in the working solution or extend the incubation time at 95°C.

3. Poor Reproducibility:

-

Cause: Inconsistent control over key parameters such as pH, temperature ramp rate, incubation time, and liquor ratio.

-

Solution: Carefully document and control all experimental variables. Use a buffered system to maintain a stable pH. Employ a programmable water bath or hot plate for precise temperature control.

Safety Precautions

-

This compound is a chemical dye. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when handling the dye powder and during the heating steps.

-

Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

References

Application Notes and Protocols for the Photocatalytic Degradation of Basic Red 18

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental investigation of the photocatalytic degradation of the azo dye Basic Red 18. The protocols outlined below are based on established methodologies and are intended to assist researchers in designing and conducting their own experiments for environmental remediation studies and the development of advanced oxidation processes.

Introduction

This compound is a cationic azo dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Photocatalysis, an advanced oxidation process, has emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This process typically utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which upon irradiation with a suitable light source, generate highly reactive oxygen species (ROS) that can break down the dye molecules into simpler and less harmful compounds.

Experimental Protocols

This section details the methodologies for conducting photocatalytic degradation experiments of this compound.

Materials and Reagents

-

This compound (C.I. 11085)

-

Photocatalyst:

-

Distilled or deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Photoreactor equipped with a light source (e.g., UV lamp, visible light lamp)

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

-

Centrifuge or filtration system

-

Total Organic Carbon (TOC) analyzer (optional)

-

Chemical Oxygen Demand (COD) analysis kit (optional)

Preparation of Dye Solution and Catalyst Suspension

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in distilled water.

-

Prepare working solutions of desired concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solution.

-

Prepare the photocatalyst suspension by dispersing a specific amount of the photocatalyst (e.g., 0.1 to 2.5 g/L) in the dye solution.

Photocatalytic Degradation Procedure

-

Adsorption-Desorption Equilibrium: Before irradiation, stir the photocatalyst suspension in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

pH Adjustment: Adjust the initial pH of the solution to the desired value using HCl or NaOH, as pH can significantly influence the degradation efficiency.

-

Photoreaction: Irradiate the suspension using a suitable light source (e.g., UV lamp, halogen lamp) under continuous stirring.

-

Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Sample Analysis:

-

Separate the photocatalyst from the collected samples by centrifugation or filtration.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer to determine the remaining dye concentration.

-

(Optional) Analyze the samples for Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) to assess the extent of mineralization.

-

Control Experiments

To ensure that the degradation is due to photocatalysis, perform two control experiments:

-

Photolysis: Irradiate the dye solution without the photocatalyst.

-

Adsorption: Stir the dye solution with the photocatalyst in the dark.

Data Presentation

The quantitative data from the photocatalytic degradation experiments can be summarized in the following tables for clear comparison and analysis.

| Parameter Investigated | Conditions | Initial Concentration (mg/L) | Catalyst | Catalyst Dosage (g/L) | Degradation Efficiency (%) | Time (min) | Reference |

| Catalyst Type | pH 6.5, 125 min | 100 | TiO₂/Zeolite | 0.88 | 98.5 (actual) | 125 | |

| pH 7, 60 min | 20-100 | BiOI/ZnO | 1.5 | 85.1 | 60 | ||

| Catalyst Dosage | 150 min | - | Calcinated ZnO | 0.5 | 98.48 | 150 | |

| 150 min | - | Uncalcinated ZnO | 0.5 | 96.31 | 150 | ||

| 120 min | 11.21 | TiO₂-W | 2.0 | 71.5 | 120 | ||

| pH | 125 min | 100 | TiO₂/Zeolite | 0.88 | 98.5 (at pH 6.5) | 125 | |

| 60 min | 20-100 | BiOI/ZnO | 1.5 | 85.1 (at pH 7) | 60 | ||

| Initial Concentration | 20 min | 25 | Fenton/UV | - | 99.6 | 20 | |

| 30 min | 150 | Fenton/UV | - | 95.8 | 30 |

Mandatory Visualizations

Experimental Workflow

Generalized Mechanism of Photocatalytic Degradation of Azo Dyes

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile and green synthesis of ZnO nanoparticles for effective photocatalytic degradation of organic dyes and real textile wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Wastewater Treatment Studies Using Basic Red 18 as a Model Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18 is a cationic azo dye widely used in the textile industry.[1] Due to its complex aromatic structure, it is resistant to degradation and poses a significant environmental concern when released in industrial wastewater.[2] Its vibrant color, water solubility, and representative azo linkage make it an excellent model compound for studying the efficacy of various wastewater treatment technologies. This document provides detailed application notes and protocols for the removal of this compound from aqueous solutions using common laboratory-scale techniques.

Chemical Properties of this compound [1][3][4]

| Property | Value |

| Chemical Formula | C₁₉H₂₅Cl₂N₅O₂ |

| Molecular Weight | 426.34 g/mol |

| CAS Number | 25198-22-5 |

| Appearance | Dark red powder |

| Class | Cationic monoazo dye |

Data Presentation: Comparative Efficacy of Treatment Methods

The following tables summarize quantitative data from various studies on the removal of this compound and structurally similar dyes using different wastewater treatment methods.

Table 1: Adsorption

| Adsorbent | Initial Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Removal Efficiency (%) | Reference |

| Montmorillonite (B579905) Clay | 25 - 750 | 0.5 | 4.0 | 30 | Up to 98% (Capacity: 530.6 mg/g) | |

| Fungal Biomass (Russula brevipes) | 10, 25, 50 | 1 | 6 | 60 | 90, 88, 86 | |

| Granular Ferric Hydroxide (B78521) (for Acid Red 18) | 77.5 | 2 | 5 | 85 | 78.59 | |

| Red Mud (for Acid Red 18) | 25 | 4 | 3 | 75 | >98.9 | |

| Multiwall Carbon Nanotubes (for Acid Red 18) | 25 | 0.4 | 3 | 120 | 98.2 |

Table 2: Advanced Oxidation Processes (AOPs)

| Process | Catalyst/Oxidant | Initial Conc. (mg/L) | pH | Reaction Time (min) | Degradation Efficiency (%) | COD/TOC Removal (%) | Reference |

| Fenton | Fe²⁺ / H₂O₂ | 50 | 3 | 18 | 98.5 (Color) | Up to 92 (COD) | |

| Photo-Fenton | Fe²⁺ / H₂O₂ / UV | - | 2.8 | 90 | 99.9 | - | |

| Photocatalysis (TiO₂) | TiO₂ Degussa P25 | - | - | - | Near complete color removal | Strong COD reduction | |

| Photocatalysis (TiO₂/Zeolite for Acid Red 18) | TiO₂/Zeolite | 100 | 6.5 | 125 | 96.3 - 98.5 | 53 (COD) | |

| Ozone-Electrolysis (for Acid Red 18) | - | 100 | - | - | High color and TOC removal | - | |

| Ozonation | O₃ | 20 - 70 | 4 & 10 | - | - | - |

Experimental Protocols

Adsorption Studies

This protocol describes a typical batch adsorption experiment to evaluate the removal of this compound using a solid adsorbent.

Materials:

-

This compound stock solution (1000 mg/L)

-